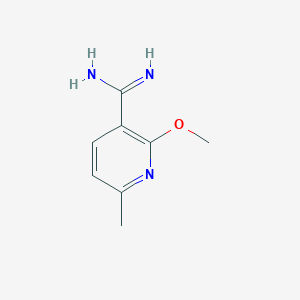

2-Methoxy-6-methylnicotinimidamide

Beschreibung

2-Methoxy-6-methylnicotinimidamide is a nicotinamide derivative featuring a pyridine ring substituted with a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 6. The core structure includes an imidamide functional group (-C(=NH)NH₂) at position 3, distinguishing it from nicotinic acid derivatives, which typically bear a carboxylic acid (-COOH) group. This structural modification likely enhances lipophilicity and alters binding interactions in biological systems, making it a candidate for medicinal chemistry applications such as enzyme inhibition or receptor modulation. However, detailed physicochemical or pharmacological data for this specific compound remain scarce in publicly available literature, necessitating comparisons with structurally related analogs.

Eigenschaften

Molekularformel |

C8H11N3O |

|---|---|

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

2-methoxy-6-methylpyridine-3-carboximidamide |

InChI |

InChI=1S/C8H11N3O/c1-5-3-4-6(7(9)10)8(11-5)12-2/h3-4H,1-2H3,(H3,9,10) |

InChI-Schlüssel |

DWPSRKISHAXKTB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(C=C1)C(=N)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinimidamide typically involves several key steps:

Starting Material: The synthesis begins with 2-methoxy-6-methylbenzoic acid.

Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium or platinum as a catalyst, the compound is prepared by hydrogenation reduction.

Diazotization, Hydrolysis, and Esterification: The reduction product undergoes diazotization, hydrolysis, and esterification reactions in the presence of a diazotization reagent and methanol to form 2-hydroxy-6-methyl benzoate.

Methylation Reaction: The 2-hydroxy-6-methyl benzoate is then methylated using dimethyl sulfate as a methylating agent in the presence of alkali to produce 2-methoxy-6-methyl benzoate.

Hydrolysis Reaction: Finally, the 2-methoxy-6-methyl benzoate is hydrolyzed with alkali and water, followed by acidification to obtain 2-methoxy-6-methylbenzoic acid.

Industrial Production Methods: The industrial production of 2-Methoxy-6-methylnicotinimidamide follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-6-methylnicotinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.

Substitution: Reagents like halogens or nucleophiles are used under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-6-methylnicotinimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The substituent positions and functional groups of 2-Methoxy-6-methylnicotinimidamide differentiate it from related nicotinic acid derivatives (Table 1). Key analogs include:

- 6-(Dimethylamino)-2-methylnicotinic acid (CAS 196100-87-5): Features a dimethylamino (-N(CH₃)₂) group at position 6 and a methyl group at position 2, with a carboxylic acid at position 3 .

- 2-Amino-6-methoxy-nicotinic acid (CAS 1196156-84-9): Substituted with an amino (-NH₂) group at position 2 and a methoxy group at position 6, retaining the carboxylic acid functional group .

| Compound Name | CAS Number | Formula | Substituents (Position 2/6) | Functional Group |

|---|---|---|---|---|

| 2-Methoxy-6-methylnicotinimidamide | N/A* | Inferred: C₈H₁₁N₃O₂ | Methoxy/Methyl | Imidamide |

| 6-(Dimethylamino)-2-methylnicotinic acid | 196100-87-5 | C₉H₁₂N₂O₂ | Methyl/Dimethylamino | Carboxylic acid |

| 2-Amino-6-methoxy-nicotinic acid | 1196156-84-9 | C₇H₈N₂O₃ | Amino/Methoxy | Carboxylic acid |

Physicochemical Properties

- Acidity/Basicity : Carboxylic acid derivatives (e.g., CAS 196100-87-5 and 1196156-84-9) are acidic (pKa ~4-5), whereas the imidamide group is less acidic and may participate in hydrogen bonding .

- Electronic Effects: Methoxy (-OCH₃) is electron-withdrawing, while dimethylamino (-N(CH₃)₂) is electron-donating, altering the pyridine ring’s electronic environment and reactivity .

Research Findings and Discussion

Substituent Effects: Methoxy groups at position 2 (as in the target compound) may enhance steric hindrance compared to amino or dimethylamino groups, affecting binding pocket interactions .

Synthetic Challenges : The imidamide group’s stability under reaction conditions (e.g., acidic/basic environments) requires careful optimization, as seen in related nicotinamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.